

Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzothiazole

Cat. No.: B1267395

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key building block in medicinal chemistry and materials science. Its structural features, including the benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical properties that are critical for its application in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-6-fluorobenzothiazole**, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-6-fluorobenzothiazole** are summarized in the table below. These parameters are essential for predicting the behavior of the compound in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery.

Property	Value	Reference(s)
CAS Number	348-40-3	[1] [2] [3]
Molecular Formula	C ₇ H ₅ FN ₂ S	[1] [2] [3]
Molecular Weight	168.19 g/mol	[1] [4]
Appearance	White to off-white or tan crystalline powder	[1] [5]
Melting Point	179 - 185 °C	[3]
Boiling Point	312 °C at 760 mmHg	[1] [5]
Density	1.5 ± 0.1 g/cm ³	[1]
logP (XLogP3)	2.3	[1] [4]
pKa	Estimated to be in the range of 4-5 (based on related 2-aminobenzothiazoles)	
Solubility	Soluble in methanol.	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **2-Amino-6-fluorobenzothiazole**.

Melting Point Determination

The melting point of **2-Amino-6-fluorobenzothiazole** can be determined using the capillary method with a melting point apparatus.

Methodology:

- A small, finely powdered sample of **2-Amino-6-fluorobenzothiazole** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.

- The sample is heated at a steady rate of 10-20 °C per minute initially.
- As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of **2-Amino-6-fluorobenzothiazole** can be determined using the distillation method.

Methodology:

- A small quantity of **2-Amino-6-fluorobenzothiazole** is placed in a distillation flask.
- The flask is heated gently in a heating mantle.
- The vapor temperature is monitored with a thermometer placed at the vapor outlet of the flask.
- The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760 mmHg, a correction can be applied.

Solubility Determination

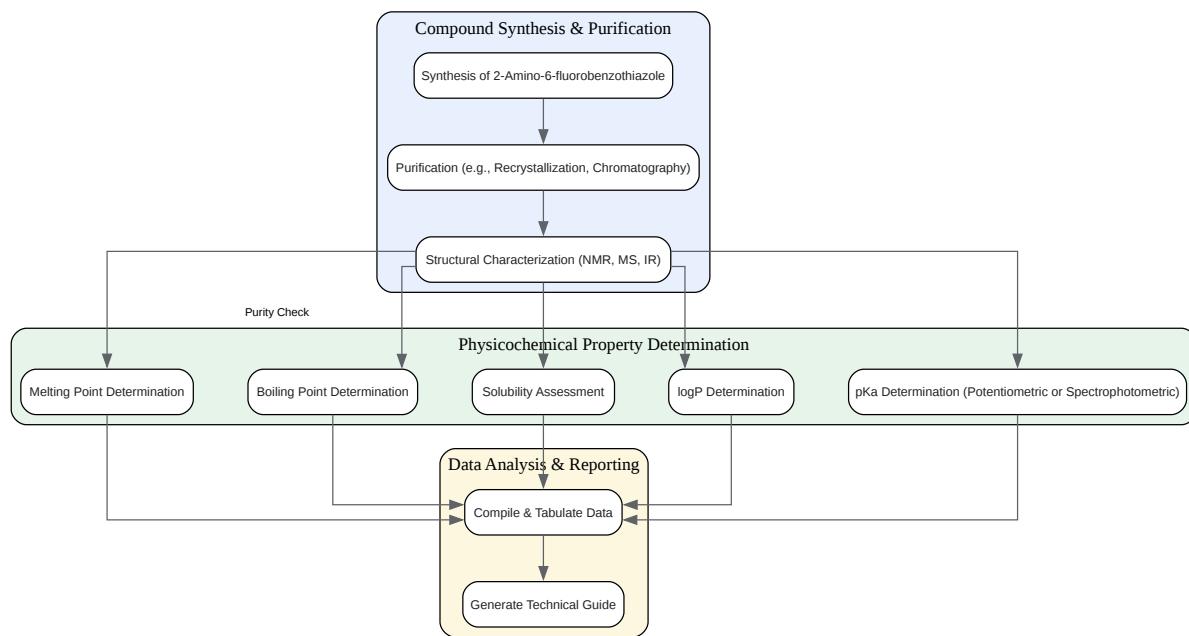
The qualitative solubility of **2-Amino-6-fluorobenzothiazole** in various solvents can be determined by direct observation.

Methodology:

- A small, accurately weighed amount of **2-Amino-6-fluorobenzothiazole** (e.g., 1 mg) is placed in a test tube.

- A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol, acetone, etc.) is added to the test tube.
- The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
- The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

logP Determination


The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method followed by UV-Vis spectrophotometry or HPLC analysis.

Methodology:

- A solution of **2-Amino-6-fluorobenzothiazole** of known concentration is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water are mixed in a separatory funnel, and the **2-Amino-6-fluorobenzothiazole** solution is added.
- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The funnel is allowed to stand until the two phases have completely separated.
- The concentration of **2-Amino-6-fluorobenzothiazole** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of P.

Logical Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of **2-Amino-6-fluorobenzothiazole**.

[Click to download full resolution via product page](#)

Physicochemical property determination workflow.

Biological Context and Signaling Pathways

While **2-Amino-6-fluorobenzothiazole** is a valuable scaffold for the synthesis of bioactive molecules, specific studies detailing its direct interaction with and modulation of signaling pathways are not extensively documented. However, the broader class of 2-aminobenzothiazole derivatives has been investigated for various therapeutic applications, including as anticancer agents. Some derivatives have been shown to interact with key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.^[6] ^[7]^[8] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been identified as a privileged structure in the design of inhibitors targeting kinases within these pathways.^[9] Further research is required to elucidate the specific biological targets and mechanisms of action for **2-Amino-6-fluorobenzothiazole** itself.

This guide provides a foundational understanding of the physicochemical properties of **2-Amino-6-fluorobenzothiazole**. This knowledge is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the accurate and reliable determination of these essential parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [echemi.com \[echemi.com\]](http://echemi.com)
- 2. 2-Amino-6-fluorobenzothiazole, 99% | Fisher Scientific [\[fishersci.ca\]](http://fishersci.ca)
- 3. A18383.06 [\[thermofisher.com\]](http://thermofisher.com)
- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. [echemi.com \[echemi.com\]](http://echemi.com)
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. [researchgate.net \[researchgate.net\]](http://researchgate.net)

- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-6-fluorobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267395#2-amino-6-fluorobenzothiazole-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com